molecular formula C7H15ClN2O2 B6165982 N-methyl-2-(morpholin-2-yl)acetamide hydrochloride CAS No. 2751621-19-7

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride

Cat. No. B6165982
CAS RN: 2751621-19-7
M. Wt: 194.7
InChI Key:
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Description

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride, also known as NMMHCl, is a synthetic compound that has been used in numerous scientific research applications. It is a white crystalline powder with a melting point of 196-198°C and a boiling point of 232-234°C. It is soluble in water, ethanol, and methanol, and has a molecular weight of 179.62 g/mol. NMMHCl is a useful reagent in many laboratory experiments due to its chemical stability and its ability to act as a catalyst for various reactions.

Scientific Research Applications

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has been used in various scientific research applications, such as the synthesis of various organic compounds, the synthesis of new pharmaceuticals, and the study of enzyme catalysis. It has also been used in the synthesis of peptides and other biomolecules. Additionally, N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has been used in the study of enzyme kinetics, as well as for the study of the mechanism of action of various drugs.

Mechanism of Action

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride acts as a catalyst in various reactions, and its mechanism of action is dependent on the particular reaction it is catalyzing. In general, N-methyl-2-(morpholin-2-yl)acetamide hydrochloride acts to facilitate the formation of a reaction intermediate, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has been used in various biochemical and physiological studies, and its effects on the body have been studied. In general, N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has been found to have no significant toxic effects on the body, and it is generally regarded as safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride is a useful reagent in many laboratory experiments due to its chemical stability and its ability to act as a catalyst for various reactions. However, it is important to note that N-methyl-2-(morpholin-2-yl)acetamide hydrochloride can be toxic if ingested, and it is important to take proper safety precautions when working with this compound. Additionally, N-methyl-2-(morpholin-2-yl)acetamide hydrochloride can be difficult to synthesize, and it is important to use the correct procedures and conditions when performing the synthesis.

Future Directions

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used in the synthesis of new organic compounds, in the study of enzyme kinetics, and in the study of the mechanism of action of various drugs. Additionally, it could be used in the development of new pharmaceuticals, in the study of drug metabolism, and in the study of drug delivery systems. Finally, it could be used in the study of the biochemical and physiological effects of various compounds on the body.

Synthesis Methods

N-methyl-2-(morpholin-2-yl)acetamide hydrochloride can be synthesized by reacting N-methyl-2-morpholine with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is performed in an inert atmosphere, such as nitrogen, and the product is purified by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-(morpholin-2-yl)acetamide hydrochloride involves the reaction of N-methylglycine with morpholine followed by acetylation and subsequent hydrochloride salt formation.", "Starting Materials": [ "N-methylglycine", "Morpholine", "Acetic anhydride", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "N-methylglycine is reacted with morpholine in diethyl ether to form N-methyl-2-morpholin-2-ylacetamide.", "Acetic anhydride is added to the reaction mixture and the mixture is stirred at room temperature for several hours to form N-methyl-2-(morpholin-2-yl)acetamide.", "The reaction mixture is then treated with a solution of hydrochloric acid in diethyl ether to form N-methyl-2-(morpholin-2-yl)acetamide hydrochloride.", "The resulting solid is filtered, washed with diethyl ether, and dried under vacuum.", "The crude product is dissolved in water and treated with sodium bicarbonate to remove any remaining acid.", "The product is then filtered, washed with water, and dried under vacuum to yield N-methyl-2-(morpholin-2-yl)acetamide hydrochloride as a white solid." ] }

CAS RN

2751621-19-7

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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